4-(4-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole
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Overview
Description
4-(4-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole: is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a pyrrolyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method is the Huisgen cycloaddition click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and reactors can help in maintaining the precise conditions required for the synthesis, such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form a fluorophenol derivative.
Reduction: : The triazole ring can be reduced to form a triazolamine derivative.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution reactions typically use reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: : Formation of fluorophenol derivatives.
Reduction: : Formation of triazolamine derivatives.
Substitution: : Formation of halogenated phenyl derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : Potential use in drug discovery and development due to its unique structure.
Industry: : Application in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-(4-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole: can be compared with other triazole derivatives, such as 1-phenyl-1H-1,2,3-triazole and 4-(4-fluorophenyl)-1H-1,2,3-triazole . Its uniqueness lies in the presence of both the fluorophenyl and pyrrolyl groups, which can impart different chemical and biological properties compared to its analogs.
List of Similar Compounds
1-phenyl-1H-1,2,3-triazole
4-(4-fluorophenyl)-1H-1,2,3-triazole
1-phenyl-4-(1H-pyrrol-1-yl)-1H-1,2,3-triazole
Properties
IUPAC Name |
4-(4-fluorophenyl)-1-phenyl-5-pyrrol-1-yltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4/c19-15-10-8-14(9-11-15)17-18(22-12-4-5-13-22)23(21-20-17)16-6-2-1-3-7-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGHACKNJNIAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=C(C=C3)F)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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